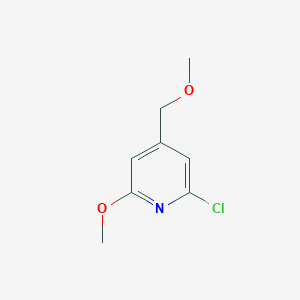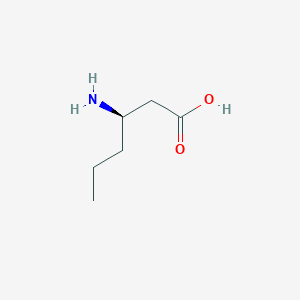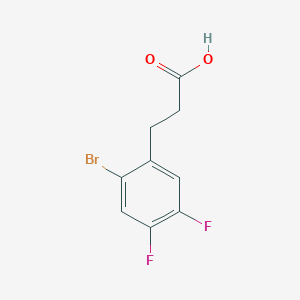![molecular formula C8H7ClN2 B12089029 5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)
5-Chloro-7-methylpyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-2-methylpyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can exhibit different physical and chemical properties based on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Chloro-7-methylpyrazolo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives have shown promise in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its ability to undergo various chemical modifications makes it a versatile intermediate in the production of high-performance materials.
Mécanisme D'action
The mechanism by which 5-Chloro-7-methylpyrazolo[1,5-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key biological molecules that influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine
- 5-Chloro-7-methylpyrazolo[1,5-a]triazine
- 5-Chloro-7-methylpyrazolo[1,5-a]quinoline
Uniqueness
Compared to these similar compounds, 5-Chloro-7-methylpyrazolo[1,5-a]pyridine is unique due to its specific ring structure and the position of the chlorine and methyl groups. These structural features influence its reactivity and the types of derivatives that can be synthesized, making it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C8H7ClN2 |
|---|---|
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
5-chloro-7-methylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-7(9)5-8-2-3-10-11(6)8/h2-5H,1H3 |
Clé InChI |
OHITUWRBACBGKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CC=NN12)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)








